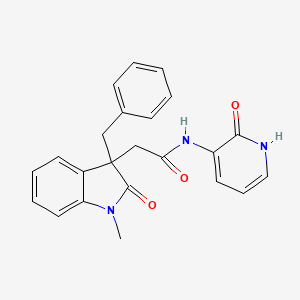![molecular formula C14H16N2OS B5497679 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5497679.png)
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas such as medicinal chemistry, drug development, and biochemical research. This compound is also known as PZM21 and is a potent analgesic that has shown promising results in preclinical studies.
作用机制
The mechanism of action of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine involves the activation of the mu-opioid receptor. It has been found to be a biased agonist, which means that it selectively activates certain signaling pathways while avoiding others. This property makes it an attractive candidate for drug development, as it can potentially reduce the side effects associated with traditional opioid analgesics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its analgesic properties. It has been found to be effective in reducing pain in preclinical studies, and its mechanism of action suggests that it may be less addictive and have fewer side effects than traditional opioid analgesics.
实验室实验的优点和局限性
The advantages of using 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine in lab experiments include its potent analgesic properties, its potential as a drug candidate for the treatment of chronic pain, addiction, and depression, and its selectivity for certain signaling pathways. The limitations of using this compound in lab experiments include its high cost of synthesis and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine. Some of these include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of novel analogs of this compound with improved selectivity and potency.
3. Investigation of the potential application of this compound in the treatment of other diseases and conditions.
4. Studies to understand the mechanism of action of this compound in more detail.
5. Development of new synthetic methods for the production of this compound to reduce its cost and increase its availability.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, drug development, and biochemical research. Its potent analgesic properties and selective activation of certain signaling pathways make it an attractive candidate for drug development. However, further studies are needed to determine its safety and efficacy in humans and to develop novel analogs with improved selectivity and potency.
合成方法
The synthesis of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine involves the reaction of 2-bromo-4'-methylacetophenone with sodium thiomethoxide to form 2-(4-methylphenyl)thiazol-4-yl)methanol. This intermediate is then reacted with morpholine in the presence of a palladium catalyst to yield the final product, this compound.
科学研究应用
The potential of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine in scientific research is vast. One of the primary applications of this compound is in the field of medicinal chemistry. It has shown potent analgesic properties and has been found to be effective in the treatment of chronic pain. It has also been studied for its potential application in the treatment of addiction and depression.
属性
IUPAC Name |
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-4-12(5-3-1)14-15-13(11-18-14)10-16-6-8-17-9-7-16/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZRFLEXQOMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5497597.png)
![N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
![1'-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5497612.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5497616.png)
![{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5497623.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497637.png)
![4-{3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5497641.png)
![N,N,4-trimethyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5497651.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide](/img/structure/B5497671.png)


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5497710.png)
![2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5497713.png)
